Phenylacetic acid--azepan-2-one (1/1) Phenylacetic acid--azepan-2-one (1/1)
Brand Name: Vulcanchem
CAS No.: 894776-55-7
VCID: VC16889182
InChI: InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8)
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

Phenylacetic acid--azepan-2-one (1/1)

CAS No.: 894776-55-7

Cat. No.: VC16889182

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Phenylacetic acid--azepan-2-one (1/1) - 894776-55-7

Specification

CAS No. 894776-55-7
Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name azepan-2-one;2-phenylacetic acid
Standard InChI InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8)
Standard InChI Key WACPKIOJLHPSET-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Component Overview

Phenylacetic acid is an aromatic carboxylic acid characterized by a benzene ring attached to a two-carbon chain terminating in a carboxylic acid group. It is widely utilized in the synthesis of pharmaceuticals, fragrances, and agrochemicals . Azepan-2-one (caprolactam) is a seven-membered lactam ring, serving as the precursor to nylon-6 and employed in polymer chemistry due to its ring-opening polymerization properties .

Molecular Interactions

The 1:1 adduct likely forms through hydrogen bonding between the carboxylic acid group of phenylacetic acid and the amide moiety of azepan-2-one. This interaction stabilizes the complex, potentially enhancing solubility or modifying reactivity compared to the individual components. Structural analogs, such as glycine–caprolactam complexes (CID 41132), demonstrate similar hydrogen-bonded networks , suggesting a comparable arrangement in this system.

Synthetic Methodologies

Synthesis of Phenylacetic Acid

Phenylacetic acid is traditionally synthesized via the hydrolysis of benzyl cyanide, though modern approaches emphasize sustainability. A notable method involves depolymerizing waste polystyrene to styrene, followed by oxidation and hydrolysis to yield phenylacetic acid . Key steps include:

  • Polystyrene Depolymerization: Thermal cracking at >340°C produces styrene monomers .

  • Oxidation and Hydrolysis: Styrene undergoes sulfonation and ammonolysis to form phenylacetamide, which is hydrolyzed under acidic conditions (e.g., HCl) to phenylacetic acid (yield: 84%) .

Formation of the Adduct

While no direct synthesis of phenylacetic acid–azepan-2-one (1/1) is documented, analogous complexes suggest solvent-mediated crystallization. For example, combining equimolar phenylacetic acid and caprolactam in a polar aprotic solvent (e.g., acetonitrile) under reflux could facilitate adduct formation, followed by slow cooling to precipitate the product .

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: Phenylacetic acid melts at 76.5°C , while caprolactam melts at 69°C. The adduct’s melting point is expected to differ due to intermolecular interactions.

  • IR Spectroscopy: Phenylacetic acid exhibits peaks at 1710 cm⁻¹ (C=O stretch) and 3190 cm⁻¹ (O–H stretch) . Caprolactam shows a strong amide C=O stretch near 1680 cm⁻¹ . The adduct’s IR spectrum would likely feature shifted peaks due to hydrogen bonding.

Solubility and Stability

Phenylacetic acid is sparingly soluble in water (1.4 g/L at 20°C) but soluble in organic solvents like ethanol. Caprolactam is highly water-soluble (456 g/L at 20°C). The adduct may exhibit intermediate solubility, enhancing the bioavailability of phenylacetic acid in pharmaceutical contexts .

Pharmacological and Industrial Applications

Polymer Science Applications

Caprolactam’s role in nylon-6 production is well-established. Incorporating phenylacetic acid into caprolactam-based polymers could introduce aromatic rigidity or functional handles for post-polymerization modifications, though this remains speculative without experimental data.

Future Research Directions

  • Adduct Characterization: Single-crystal X-ray diffraction and NMR studies are needed to confirm the hydrogen-bonding network.

  • Biological Efficacy: Testing the adduct’s ammonia-lowering capacity in hepatic encephalopathy models could validate therapeutic potential .

  • Material Properties: Exploring its role as a plasticizer or monomer in polymer chemistry may unveil novel applications.

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